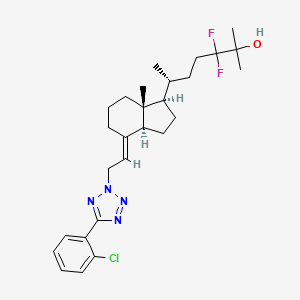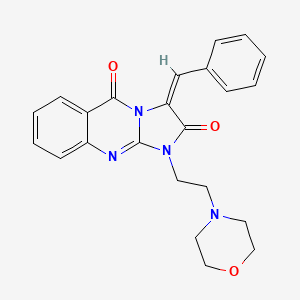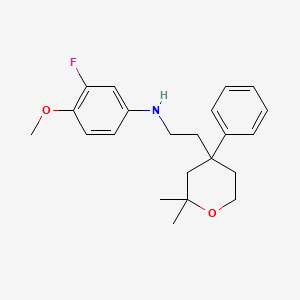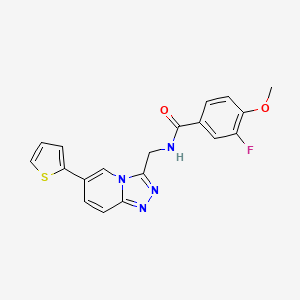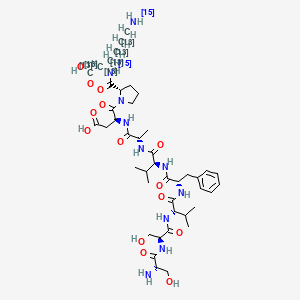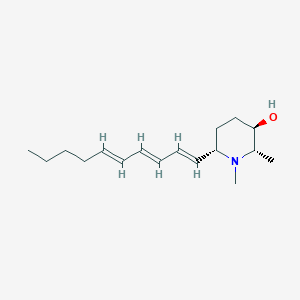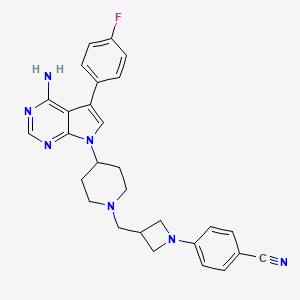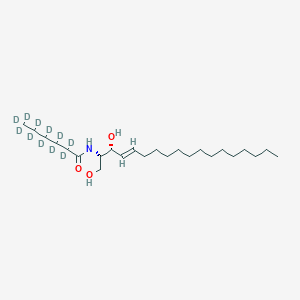
C6 Ceramide-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C6 Ceramide-d11, also known as N-Hexanoylsphingosine-d11, is a deuterated analog of C6 Ceramide. This compound is a stable isotope-labeled version of C6 Ceramide, where hydrogen atoms are replaced with deuterium. C6 Ceramide is a bioactive sphingolipid involved in various cellular processes, including apoptosis, cell differentiation, and proliferation. The deuterated version, this compound, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of ceramides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C6 Ceramide-d11 involves the incorporation of deuterium into the ceramide structure. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Chemical Synthesis: The chemical synthesis of this compound can be carried out by starting with a deuterated sphingosine base and acylating it with a hexanoyl chloride or hexanoic acid derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process includes:
Deuterated Sphingosine Synthesis: Deuterated sphingosine is synthesized by incorporating deuterium into the sphingosine backbone.
Acylation Reaction: The deuterated sphingosine is then acylated with hexanoyl chloride or hexanoic acid to produce this compound.
Purification: The final product is purified using chromatographic techniques to ensure high purity and deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
C6 Ceramide-d11 undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide 1-phosphate.
Reduction: Reduction of ceramides can lead to the formation of dihydroceramides.
Substitution: Ceramides can undergo substitution reactions to form different ceramide derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or ceramide kinase can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Ceramide 1-Phosphate: Formed through oxidation.
Dihydroceramides: Formed through reduction.
Ceramide Derivatives: Formed through substitution reactions.
Scientific Research Applications
C6 Ceramide-d11 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways and pharmacokinetics of ceramides.
Biology: Employed in cell biology to investigate the role of ceramides in cell signaling, apoptosis, and differentiation.
Medicine: Used in cancer research to study the effects of ceramides on cancer cell lines and their potential as therapeutic agents.
Industry: Utilized in the development of ceramide-based drug delivery systems and formulations.
Mechanism of Action
C6 Ceramide-d11 exerts its effects through the ceramide signaling pathway. The mechanism involves:
Activation of Ceramide Pathway: this compound activates the ceramide pathway, leading to the generation of bioactive ceramide metabolites.
Molecular Targets: Ceramides target various proteins, including protein phosphatase 2A (PP2A) and protein kinase C zeta (PKCζ), to modulate cellular processes.
Pathways Involved: Ceramides influence pathways related to apoptosis, cell cycle regulation, and stress responses.
Comparison with Similar Compounds
C6 Ceramide-d11 can be compared with other ceramide analogs, such as:
C6 Ceramide: The non-deuterated version, used in similar research applications but without the benefits of deuterium labeling.
C6-NBD Ceramide: A fluorescently labeled ceramide used for imaging studies.
Dihydroceramides: Reduced forms of ceramides with different biological activities.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research.
Properties
Molecular Formula |
C24H47NO3 |
|---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide |
InChI |
InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1/i2D3,4D2,6D2,17D2,20D2 |
InChI Key |
NPRJSFWNFTXXQC-ABRWPZJGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
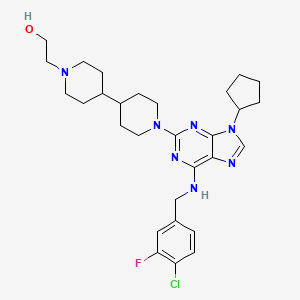
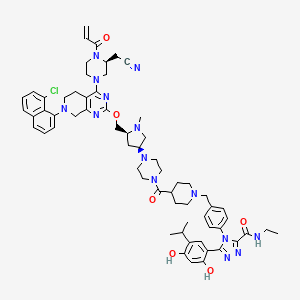

![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)

